molecular formula C18H19N3O3 B2484935 2-(5-Formyl-1H-pyrrol-2-yl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide CAS No. 2305567-26-2

2-(5-Formyl-1H-pyrrol-2-yl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide

Cat. No. B2484935
CAS RN: 2305567-26-2
M. Wt: 325.368
InChI Key: UZDDQTNFKBSWPQ-UHFFFAOYSA-N
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Description

2-(5-Formyl-1H-pyrrol-2-yl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide is a chemical compound that has gained significant attention in scientific research. This compound is a derivative of pyrrole and has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of 2-(5-Formyl-1H-pyrrol-2-yl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide is not fully understood. However, it has been suggested that this compound exerts its anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. In addition, it has also been reported to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-Formyl-1H-pyrrol-2-yl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide has several biochemical and physiological effects. It has been reported to induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of various genes involved in cancer development and progression. In addition, this compound has also been shown to have anti-inflammatory and anti-viral effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(5-Formyl-1H-pyrrol-2-yl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide in lab experiments is its potent anti-cancer activity. This compound has shown promising results in inhibiting the growth of various cancer cell lines, making it a potential candidate for further development as an anti-cancer agent. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 2-(5-Formyl-1H-pyrrol-2-yl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide. One of the areas of interest is the development of novel derivatives of this compound with improved solubility and bioavailability. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of research, such as anti-inflammatory and anti-viral agents. Furthermore, research is needed to determine the safety and efficacy of this compound in preclinical and clinical studies.

Synthesis Methods

The synthesis of 2-(5-Formyl-1H-pyrrol-2-yl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide has been reported in several research articles. One of the most commonly used methods involves the reaction of 5-formyl-2-pyrrolidone with N-(4-bromobenzyl) pyrrolidine-2-one in the presence of a base and a palladium catalyst. This reaction results in the formation of the intermediate compound, which is then treated with acetic anhydride to obtain the final product.

Scientific Research Applications

2-(5-Formyl-1H-pyrrol-2-yl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has also been studied for its potential use as an anti-inflammatory and anti-viral agent.

properties

IUPAC Name

2-(5-formyl-1H-pyrrol-2-yl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c22-12-15-6-5-14(20-15)10-17(23)19-11-13-3-7-16(8-4-13)21-9-1-2-18(21)24/h3-8,12,20H,1-2,9-11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDDQTNFKBSWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)CC3=CC=C(N3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Formyl-1H-pyrrol-2-yl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide

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